molecular formula C13H17N3O3S B2800892 (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide CAS No. 2035000-47-4

(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide

Cat. No.: B2800892
CAS No.: 2035000-47-4
M. Wt: 295.36
InChI Key: VWVPTEVLQLJWAN-AATRIKPKSA-N
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Description

(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a butenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the butenamide group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and butenamide-containing molecules. Examples include:

  • 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole
  • N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Uniqueness

What sets (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide apart is its unique combination of the thiadiazole ring and the butenamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-5-6-13(17)14-10-8-12-11(7-9(10)2)15(3)20(18,19)16(12)4/h5-8H,1-4H3,(H,14,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPTEVLQLJWAN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC2=C(C=C1C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC2=C(C=C1C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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